molecular formula C6H8O2 B147288 3-Methylcyclopentane-1,2-dione CAS No. 765-70-8

3-Methylcyclopentane-1,2-dione

Cat. No. B147288
CAS RN: 765-70-8
M. Wt: 112.13 g/mol
InChI Key: OACYKCIZDVVNJL-UHFFFAOYSA-N
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Description

3-Methylcyclopentane-1,2-dione is a chemical compound that is closely related to various cyclopentane-1,3-diones, which are known for their acidity and potential as carboxylic acid isosteres. These compounds are valuable in the field of drug design due to their physical-chemical properties and structural versatility .

Synthesis Analysis

The synthesis of 2-methylcyclopentane-1,3-dione, a compound similar to 3-methylcyclopentane-1,2-dione, has been achieved through various methods. One approach involves the Michael addition of prop-2-enal to 2-methylcyclopentane-1,3-dione in water without a basic catalyst, leading to a high yield of the product . Another method includes the catalytic hydrogenation of 2-(α-ethoxyalkylidene) cyclopent-4-ene-1,3-diones, which are obtained by condensation reactions . These synthesis strategies highlight the reactivity and accessibility of methyl-substituted cyclopentane diones.

Molecular Structure Analysis

The molecular structure of cyclopentane diones is characterized by a five-membered ring with two ketone groups. The substitution of a methyl group at the 3-position would likely affect the compound's reactivity and physical properties. The resonance contribution of canonical forms in related compounds, such as 2-diazo-4-cyclopentene-1,3-dione, has been studied, indicating differences in electronic structure that could influence reactivity .

Chemical Reactions Analysis

Cyclopentane-1,3-diones undergo various chemical reactions, including intramolecular aldol reactions, which can lead to ring expansion and the formation of cycloheptane diones . Additionally, photochemical cycloadditions involving enolised cyclopentane-1,3-diones have been used to approach the bicyclo[3.2.1]octane ring system . These reactions demonstrate the potential of cyclopentane diones to participate in complex transformations, which could be applicable to 3-methylcyclopentane-1,2-dione as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane-1,3-diones, such as acidity and lipophilicity, can be tuned for specific applications. These properties make them suitable isosteres for carboxylic acids in drug design . The presence of a methyl group in 3-methylcyclopentane-1,2-dione would likely influence these properties, potentially affecting its solubility, boiling point, and reactivity.

Scientific Research Applications

Cycloaddition Cascade Applications

The compound has been utilized in the construction of densely functionalized Hajos–Parrish-type ketones through a [2 + 2 + 2] annulation of 2-methylcyclopentane-1,3-dione and nitrostyrenes. This reaction creates six contiguous stereogenic centers and two quaternary carbons (Peng et al., 2016).

Use in Organic Syntheses

2-Methylcyclopentane-1,3-dione, closely related to 3-Methylcyclopentane-1,2-dione, has been employed as an intermediate in various organic syntheses, demonstrating the compound's potential utility in complex chemical reactions (John et al., 2003).

Alkylation Studies

Research has shown that alkylation of 2-methylcyclopentane-1,3-dione can result in various derivative compounds, indicating its versatility in chemical modifications (Rosenthal & Davis, 1966).

Asymmetric Synthesis

The compound has been used in the synthesis of optically active substances, demonstrating its utility in asymmetric synthesis processes (Shimizu et al., 1980).

Role in Michael Addition Reactions

3-Methylcyclopentane-1,2-dione is involved in Michael addition reactions, an important process in organic chemistry, indicating its potential for various synthetic applications (Ohnuma et al., 1979).

Natural Occurrence and Biological Activity

This compound is isolated from coffee oil, suggesting its natural occurrence and potential biological relevance (Gianturco et al., 1963).

Enantioselective Organocatalysis

Its role in enantioselective organocatalytic reactions further demonstrates its versatility and utility in creating stereochemically complex molecules (Preegel et al., 2015).

Electrochemical Applications

The electrochemical behavior of catechol in the presence of 2-methyl-1,3-cyclopentanedione (a related compound) has been investigated, indicating potential applications in electrosynthesis (Ojani et al., 2009).

Use as a Carboxylic Acid Isostere

Cyclopentane-1,3-diones, similar in structure to 3-Methylcyclopentane-1,2-dione, have been studied as carboxylic acid isosteres, suggesting potential applications in medicinal chemistry (Ballatore et al., 2011).

Safety And Hazards

3-Methylcyclopentane-1,2-dione is classified as a flammable liquid. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and may cause drowsiness or dizziness . It is advised to avoid contact with skin, eyes, and clothing, and to avoid breathing dust .

properties

IUPAC Name

3-methylcyclopentane-1,2-dione
Source PubChem
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InChI

InChI=1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACYKCIZDVVNJL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3047716
Record name 3-Methyl-1,2-cyclopentanedione
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Molecular Weight

112.13 g/mol
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Physical Description

Pellets or Large Crystals, Off-white crystalline powder; [Alfa Aesar MSDS], Solid
Record name 1,2-Cyclopentanedione, 3-methyl-
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Record name 3-Methyl-1,2-cyclopentanedione
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Record name 3-Methyl-1,2-cyclopentanedione
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Product Name

3-Methylcyclopentane-1,2-dione

CAS RN

765-70-8
Record name 3-Methyl-1,2-cyclopentanedione
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Record name 3-Methyl-1,2-cyclopentanedione
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Record name 1,2-Cyclopentanedione, 3-methyl-
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Record name 3-Methyl-1,2-cyclopentanedione
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Record name 3-methylcyclopentane-1,2-dione
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Record name 3-Methyl-1,2-cyclopentanedione
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Melting Point

106.5 - 107 °C
Record name 3-Methyl-1,2-cyclopentanedione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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